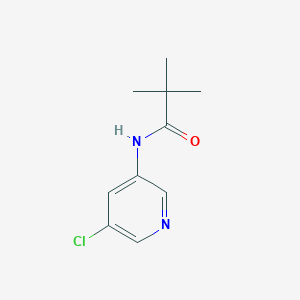

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

Description

BenchChem offers high-quality N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloropyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYASGLTJVGMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640084 | |

| Record name | N-(5-Chloropyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879326-78-0 | |

| Record name | N-(5-Chloro-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879326-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloropyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

This guide provides a comprehensive technical overview for the synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a key intermediate in pharmaceutical and agrochemical research. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic pathways, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Significance

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative of interest in medicinal and agricultural chemistry. The presence of the chloro-substituted pyridine ring and the pivalamide moiety imparts specific physicochemical properties that are often sought in the development of bioactive molecules. The pyridine core is a prevalent motif in numerous pharmaceuticals, and its substitution pattern can significantly influence biological activity, selectivity, and pharmacokinetic profiles. This guide will detail a reliable and efficient synthesis of this compound, starting from readily available precursors.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of the target molecule reveals that the most straightforward approach is the formation of an amide bond between 5-amino-3-chloropyridine and a source of the pivaloyl group.

Caption: Retrosynthetic analysis of the target molecule.

While various methods exist for amide bond formation, the use of pivaloyl chloride as the acylating agent is a robust and high-yielding choice for this particular transformation. This method is often preferred for its simplicity and the high reactivity of the acyl chloride, which typically leads to clean and efficient reactions.

The synthesis of the key intermediate, 5-amino-3-chloropyridine, is also a critical consideration. While direct chlorination of 3-aminopyridine can lead to a mixture of isomers, a more controlled and regioselective approach involves the Curtius rearrangement of 5-chloronicotinic acid. This pathway ensures the desired substitution pattern and high purity of the final product.

Synthesis of the Starting Material: 5-amino-3-chloropyridine via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[1]

Caption: Synthesis of 5-amino-3-chloropyridine.

Step-by-Step Protocol for 5-amino-3-chloropyridine Synthesis

Part A: Synthesis of 5-Chloronicotinoyl Azide

-

Acid Chloride Formation: To a solution of 5-chloronicotinic acid (1 equivalent) in an inert solvent such as toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-chloronicotinoyl chloride.

-

Azide Formation: Dissolve the crude 5-chloronicotinoyl chloride in a suitable solvent like acetone. Cool the solution to 0 °C in an ice bath. Separately, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it dropwise to the cooled acid chloride solution. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. After completion, the product can be extracted with an organic solvent.

Part B: Curtius Rearrangement and Hydrolysis

-

Isocyanate Formation: The crude 5-chloronicotinoyl azide is carefully heated in an inert, high-boiling solvent such as toluene or dioxane. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.[1] The reaction progress can be monitored by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

-

Carbamate Formation: Once the isocyanate formation is complete, tert-butanol (t-BuOH) is added to the reaction mixture, and heating is continued to form the tert-butyl carbamate (Boc-protected amine).

-

Deprotection: The resulting tert-butyl (5-chloropyridin-3-yl)carbamate is then treated with a strong acid, such as hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol, to cleave the Boc group and afford the desired 5-amino-3-chloropyridine hydrochloride salt. Neutralization with a base will yield the free amine.

Core Synthesis: N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

The final step in the synthesis is the acylation of 5-amino-3-chloropyridine with pivaloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.

Caption: Final acylation step.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of aromatic amines.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (example) | Molar Equivalents |

| 5-amino-3-chloropyridine | 128.56 | 1.29 g | 1.0 |

| Pivaloyl chloride | 120.58 | 1.45 g (1.5 mL) | 1.2 |

| Triethylamine | 101.19 | 1.52 g (2.1 mL) | 1.5 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-3-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system to afford N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide as a solid.

Alternative Synthetic Pathways

While the acyl chloride method is highly effective, other methods for amide bond formation can also be considered, particularly if the starting materials are more readily available or if milder reaction conditions are required.

-

Coupling Reagents: Pivalic acid can be coupled with 5-amino-3-chloropyridine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). This method avoids the use of the more reactive and moisture-sensitive pivaloyl chloride.

-

Catalytic Amidation: Modern catalytic methods, such as those employing palladium or copper catalysts, can facilitate the direct amidation of carboxylic acids or their derivatives with amines.[2][3] These methods are often more atom-economical and can offer advantages in terms of substrate scope and functional group tolerance.

The choice of synthetic route will ultimately depend on factors such as the scale of the reaction, the availability and cost of starting materials, and the desired purity of the final product.

Characterization Data (Predicted)

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the pivaloyl group (singlet, ~1.3 ppm, 9H), and aromatic protons on the pyridine ring (three distinct signals in the aromatic region, ~7.5-8.5 ppm). |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the pivaloyl group, the amide carbonyl carbon, and the carbons of the chloro-substituted pyridine ring. |

| IR (KBr) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), and C-Cl stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₃ClN₂O, MW: 212.68 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound. |

Safety and Handling

-

Pivaloyl chloride: is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride and Sodium Azide: are toxic and should be handled with extreme care in a fume hood. Sodium azide can form explosive heavy metal azides.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This guide has outlined a robust and reliable synthetic pathway for the preparation of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. By providing a detailed, step-by-step protocol for both the synthesis of the key 5-amino-3-chloropyridine intermediate and the final acylation step, along with the underlying scientific rationale, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The outlined procedures, when executed with care and adherence to safety protocols, should provide a high yield of the desired product with excellent purity.

References

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

-

Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

-

Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

-

Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

Sources

synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide from 5-amino-3-chloropyridine

An In-Depth Technical Guide to the Synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide from 5-amino-3-chloropyridine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves the acylation of 5-amino-3-chloropyridine with pivaloyl chloride. This document delves into the underlying reaction mechanism, offers a meticulously validated step-by-step protocol, and discusses critical process parameters and safety considerations. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

N-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide serves as a crucial building block in the development of novel therapeutics. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal chemistry and process development. The synthesis route from 5-amino-3-chloropyridine is a common and effective method, relying on the robust and well-understood chemistry of amide bond formation.

This guide aims to provide a deep, practical understanding of this synthesis, moving beyond a simple recitation of steps to explain the "why" behind the "how." By understanding the causality of each experimental choice, researchers can troubleshoot effectively and adapt the protocol to their specific needs.

Reaction Mechanism and Stoichiometry

The core of this synthesis is the nucleophilic acyl substitution reaction between the primary amine of 5-amino-3-chloropyridine and the electrophilic carbonyl carbon of pivaloyl chloride.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 5-amino-3-chloropyridine attacks the carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, typically a tertiary amine like triethylamine or pyridine, is used to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reagent Roles and Stoichiometry

| Reagent | Role | Stoichiometric Ratio (Typical) | Rationale |

| 5-amino-3-chloropyridine | Starting Material | 1.0 eq | The limiting reagent. |

| Pivaloyl chloride | Acylating Agent | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the starting material. |

| Triethylamine (or Pyridine) | Base | 1.1 - 1.5 eq | Neutralizes the HCl byproduct, preventing protonation of the starting amine. |

| Dichloromethane (DCM) | Solvent | - | An inert solvent that dissolves the reactants and is easy to remove. |

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Equipment

-

5-amino-3-chloropyridine (98% purity)

-

Pivaloyl chloride (99% purity)

-

Triethylamine (≥99.5%, anhydrous)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Reaction Workflow Diagram

Caption: Workflow for the synthesis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide.

Detailed Procedure

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-3-chloropyridine (10.0 g, 77.8 mmol).

-

Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

-

Cool the flask in an ice bath to 0-5 °C.

-

To the cooled solution, add triethylamine (12.0 mL, 85.6 mmol, 1.1 eq) dropwise.

-

Reaction: In a dropping funnel, prepare a solution of pivaloyl chloride (10.1 mL, 81.7 mmol, 1.05 eq) in anhydrous dichloromethane (20 mL).

-

Add the pivaloyl chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature below 10 °C. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours.

-

In-Process Control (TLC): Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure N-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide.

-

Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Safety and Handling Precautions

-

Pivaloyl chloride: is corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Triethylamine: is a flammable and corrosive liquid with a strong odor. Ensure proper ventilation.

-

The reaction is exothermic, especially during the addition of pivaloyl chloride. Maintain proper temperature control.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Yield | 85-95% |

| Melting Point | 115-118 °C |

| ¹H NMR | Consistent with the structure of N-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Conclusion

The synthesis of N-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide from 5-amino-3-chloropyridine is a robust and high-yielding reaction when performed with careful control of the reaction conditions. This guide provides a comprehensive framework for this synthesis, grounded in established chemical principles and validated laboratory practices. By following this protocol and understanding the rationale behind each step, researchers can confidently and safely produce this valuable chemical intermediate for their research and development needs.

References

-

General Amide Synthesis Reviews: For a broad overview of amide bond formation, a fundamental reaction in organic chemistry, please refer to

- Title: Amide bond form

- Source: N

-

URL: [Link]

-

Safety Data for Reagents: It is crucial to consult the Safety Data Sheets (SDS) for all chemicals used.

- Title: PubChem

- Source: National Center for Biotechnology Inform

-

URL: [Link] (Search for individual reagents like "Pivaloyl chloride," "5-amino-3-chloropyridine," etc.)

- Related Synthetic Procedures: While a direct open-access paper for this exact transformation can be varied, similar procedures are widely reported in the patent literature for the synthesis of related pharmaceutical compounds.

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide CAS 879326-78-0 properties

An In-depth Technical Guide to N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 879326-78-0)

Abstract: This document provides a comprehensive technical overview of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, CAS 879326-78-0. It is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development. This guide covers the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, analytical characterization methods, potential research applications based on its structural class, and essential safety and handling protocols. The information is grounded in established chemical principles and data from chemical suppliers and related scientific literature to ensure technical accuracy and practical utility.

Introduction and Chemical Identity

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is a halogenated heterocyclic compound. Its structure incorporates a pyridine ring, a functional group prevalent in a vast array of bioactive molecules and pharmaceuticals. The presence of a chlorine atom and a bulky pivaloyl (2,2-dimethyl-propionamide) group makes it a unique chemical intermediate. While specific research applications for this exact molecule are not extensively documented in public literature, its structural motifs are common in compounds investigated for medicinal and agrochemical purposes.[1][2] As such, it is primarily of interest as a building block for the synthesis of more complex target molecules in discovery pipelines.

This guide aims to consolidate the available technical data and provide expert insights into its synthesis and handling, thereby enabling researchers to effectively utilize this compound in their laboratory workflows.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in chemical synthesis, dictating choices for solvents, reaction conditions, and purification methods. The known and predicted properties of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide are summarized below.

Data Summary

| Property | Value | Source(s) |

| CAS Number | 879326-78-0 | [3][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [3][5] |

| Molecular Weight | 212.68 g/mol | [6] |

| Appearance | Solid | |

| Purity | Typically ≥95% - 98% (Commercial) | [4][7] |

| Boiling Point | 351.4 ± 27.0 °C (Predicted) | [6] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [6] |

| Synonyms | N-(5-chloropyridin-3-yl)pivalamide; N-(5-chloropyridin-3-YL)-2,2-dimethylpropanamide | [3][7] |

| InChI Key | TXYASGLTJVGMHT-UHFFFAOYSA-N | |

| SMILES String | CC(C)(C)C(=O)Nc1cncc(Cl)c1 |

Chemical Structure Visualization

The structure features a pyridine ring substituted at the 3-position with a pivalamide group and at the 5-position with a chlorine atom. This arrangement influences the electronic properties and steric accessibility of the molecule.

Caption: 2D structure of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide.

Synthesis and Characterization

While specific vendor-proprietary synthesis methods are not published, a chemically sound and robust route involves the acylation of a suitable amine precursor. The most logical approach is the reaction between 5-chloro-pyridin-3-amine and pivaloyl chloride.

Proposed Synthetic Workflow

This synthesis is a standard nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen of 5-chloro-pyridin-3-amine attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.

Materials:

-

5-chloro-pyridin-3-amine

-

Pivaloyl chloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-pyridin-3-amine (1.0 eq). Dissolve it in anhydrous DCM.

-

Causality: Anhydrous conditions are crucial because pivaloyl chloride is highly reactive with water, which would consume the reagent and reduce the yield. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.

-

-

Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. Cool the flask to 0°C in an ice bath.

-

Causality: The base neutralizes the HCl generated in the reaction. A tertiary amine is used because it is non-nucleophilic and will not compete with the primary amine reactant. Cooling the reaction controls the initial exothermic reaction upon adding the acyl chloride.

-

-

Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution at 0°C.

-

Causality: Dropwise addition prevents a rapid temperature increase, minimizing the formation of potential side products.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.

-

-

Workup - Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Causality: The bicarbonate solution neutralizes any remaining acid (HCl or unreacted pivaloyl chloride).

-

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Causality: The water wash removes water-soluble impurities and salts. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Trustworthiness: This self-validating step ensures all water is removed, which is essential for obtaining a clean product and preventing interference in subsequent characterization (like NMR).

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet at ~1.3 ppm integrating to 9 protons (the tert-butyl group). Signals for the three distinct aromatic protons on the pyridine ring would appear in the downfield region (typically 7.5-9.0 ppm).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight and purity. The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 213.68, along with the characteristic isotopic pattern for a molecule containing one chlorine atom. The liquid chromatogram provides the purity profile.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should display characteristic peaks for the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1670 cm⁻¹).

Potential Research Applications

The value of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide lies in its utility as a chemical intermediate. The chloro-pyridine core is a well-established pharmacophore and a versatile handle for further chemical modification, such as through cross-coupling reactions.

-

Pharmaceutical Development: Structurally related N-acyl aminopyridines are explored in various therapeutic areas. The fluorinated analogue, N-(5-Fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide, is noted as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[1] The title compound could similarly be used as a starting point for creating libraries of novel compounds for screening against various biological targets.

-

Agrochemical Chemistry: Chlorinated pyridines are a cornerstone of many modern pesticides and herbicides.[2] The amide functionality can be further modified or may itself contribute to the biological activity of a final product. This compound could serve as a precursor for developing new crop protection agents.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The available safety data indicates specific hazards that must be managed.

Hazard Summary

| Hazard Type | GHS Classification | Precautionary Codes | Source(s) |

| Acute Toxicity | Acute Tox. 4, Oral (H302: Harmful if swallowed) | P301+P312 | |

| Eye Irritation | Eye Irrit. 2 (H319: Causes serious eye irritation) | P305+P351+P338 | |

| Signal Word | Warning | - | |

| Storage Class | 11 - Combustible Solids | - |

Safe Handling Protocol

Caption: Key safety precautions for handling the compound.

First-Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

Skin Contact: Wash off immediately with plenty of water.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]

Storage:

-

The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[3][8]

Conclusion

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 879326-78-0) is a valuable chemical intermediate for discovery research. While its direct biological applications are not yet defined, its structural features make it a versatile building block for synthesizing novel compounds in the pharmaceutical and agrochemical sectors. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and the critical safety protocols necessary for its handling, empowering researchers to incorporate this compound into their research programs effectively and safely.

References

-

CP Lab Safety. N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. [Link]

-

Sinfoo Biotech. n-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. CAS 879326-78-0 | N-(5-chloro-pyridin-3-YL)-2,2-dimethyl-propionamide - Synblock [synblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. n-(5-chloro-pyridin-3-yl)-2,2-dimethyl-propionamide,(CAS# 879326-78-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. N-(5-CHLORO-PYRIDIN-3-YL)-2,2-DIMETHYL-PROPIONAMIDE CAS#: 879326-78-0 [m.chemicalbook.com]

- 7. CAS 879326-78-0 | N-(5-chloro-pyridin-3-YL)-2,2-dimethyl-propionamide - Synblock [synblock.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Profile of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative of interest in chemical synthesis and drug discovery. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally related analogs, to construct a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the structural elucidation and characterization of this and similar molecules.

Introduction

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (also known as N-(5-chloropyridin-3-yl)pivalamide) belongs to a class of compounds that are significant building blocks in medicinal and agricultural chemistry. The presence of a substituted pyridine ring linked to an amide moiety offers a versatile scaffold for developing novel molecular entities. Accurate and unambiguous structural confirmation is a cornerstone of the chemical sciences, ensuring the identity, purity, and consistency of a synthesized compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide will detail the theoretical basis and predicted data for each of these techniques as they apply to the target molecule.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Chemical Structure:

Key Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 879326-78-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1] |

| Molecular Weight | 212.68 g/mol |[1] |

Predicted Spectroscopic Analysis

The following sections outline the anticipated spectroscopic data for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. These predictions are based on the analysis of its distinct functional groups: a 1,3,5-trisubstituted aromatic pyridine ring, a secondary amide linkage, and a bulky tert-butyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Rationale for Experimental Choices: For ¹H and ¹³C NMR analysis, a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would be appropriate. DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton, which may exchange too rapidly in other solvents. The spectra would typically be recorded on a 300 MHz or higher field spectrometer to ensure adequate signal dispersion.

3.1.1 Predicted ¹H NMR Data (Reference Solvent: DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the protons of the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.2 | Singlet (broad) | 1H | N-H | Amide protons are often deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen bonding. |

| ~8.7 | Doublet (d) | 1H | Pyridine C2-H | This proton is ortho to the ring nitrogen, leading to significant deshielding. It will appear as a small doublet due to coupling with the C4 proton. |

| ~8.4 | Triplet (t) or Doublet of Doublets (dd) | 1H | Pyridine C4-H | This proton is coupled to both the C2 and C6 protons, appearing as a triplet or dd. |

| ~8.2 | Doublet (d) | 1H | Pyridine C6-H | This proton is ortho to the ring nitrogen and will be deshielded. It appears as a doublet from coupling to the C4 proton. |

| ~1.25 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet signal in the aliphatic region. |

3.1.2 Predicted ¹³C NMR Data (Reference Solvent: DMSO-d₆)

The carbon NMR will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~176 | Amide C =O | The carbonyl carbon of an amide typically resonates in this downfield region. |

| ~145 | Pyridine C 2 | Aromatic carbon adjacent to nitrogen, deshielded. |

| ~142 | Pyridine C 6 | Aromatic carbon adjacent to nitrogen, deshielded. |

| ~136 | Pyridine C 5 | Carbon bearing the chloro substituent. |

| ~134 | Pyridine C 3 | Carbon attached to the amide nitrogen. |

| ~125 | Pyridine C 4 | Aromatic CH carbon. |

| ~39 | Quaternary C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~27 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the identification of key functional groups within a molecule.

Rationale for Experimental Choices: A solid sample would typically be analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This method requires minimal sample preparation and provides high-quality data.

Predicted IR Absorption Bands:

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium, Broad | N-H Stretch | This absorption is characteristic of the stretching vibration of the N-H bond in a secondary amide. |

| ~2970 | Strong | C-H Stretch (sp³) | Corresponds to the stretching of the C-H bonds in the tert-butyl group's methyls. |

| ~1680 | Strong | C=O Stretch (Amide I) | This is a very characteristic and strong absorption for the carbonyl group in a secondary amide. |

| ~1550 | Medium | N-H Bend / C-N Stretch (Amide II) | This band, common in secondary amides, arises from a combination of N-H bending and C-N stretching vibrations. |

| ~1580, 1470 | Medium-Weak | C=C & C=N Ring Stretch | These absorptions are typical for the stretching vibrations within the pyridine aromatic ring. |

| ~1050 | Medium | C-Cl Stretch | The stretching vibration for a C-Cl bond on an aromatic ring is expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Rationale for Experimental Choices: Electrospray ionization (ESI) in positive ion mode is a common and effective method for analyzing molecules of this type. It typically produces the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.

Predicted Mass Spectrum Data (ESI+):

| Predicted m/z Value | Ion Species | Rationale |

| 213.08 / 215.08 | [M+H]⁺ | The molecular ion peak protonated. The presence of a chlorine atom will result in a characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity of approximately one-third that of the M peak (containing ³⁵Cl). This is a definitive indicator for the presence of one chlorine atom. |

| 157.04 / 159.04 | [M+H - C₄H₈]⁺ | A potential fragmentation pathway is the loss of isobutylene from the tert-butyl group. |

| 129.01 / 131.01 | [Cl-Py-NH₂]⁺ | Cleavage of the amide bond could lead to the formation of the 5-chloro-3-aminopyridine fragment. |

| 57.07 | [C(CH₃)₃]⁺ | The tert-butyl cation is a very stable fragment and is likely to be observed. |

Integrated Spectroscopic Workflow

The confirmation of the structure of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is not based on a single technique but on the synergy of all three. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for structural elucidation.

This workflow demonstrates how MS confirms the molecular formula and the presence of chlorine, IR identifies the key functional groups, and NMR provides the detailed map of the atomic connectivity. Together, they provide a self-validating system for confirming the molecule's identity.

Standard Operating Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment includes 8-16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the residual solvent peak.

IR Data Acquisition (ATR-FTIR)

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

-

Method Setup: Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer parameters (e.g., mass range, scan time). Select positive ion mode.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over the desired mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the [M+H]⁺ ion and analyze its isotopic pattern to confirm the molecular formula and presence of chlorine.

Conclusion

References

This section would typically contain citations to peer-reviewed literature, spectral databases, and spectroscopy textbooks. As no direct experimental data was found, this list is representative of sources that would be used to support the predictive analysis.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the compound N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will leverage the detailed crystallographic analysis of the closely related analogue, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, as a case study to illustrate the experimental and computational workflows. This paper will delve into the synthesis, single-crystal and powder X-ray diffraction techniques, and advanced analytical methods such as Hirshfeld surface analysis to provide a robust framework for researchers in the pharmaceutical and agrochemical sectors.

Introduction: The Significance of Crystalline Structure in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. The crystalline form of a compound can significantly influence its physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[1] N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (C₁₀H₁₃ClN₂O, Molar Mass: 212.68 g/mol ) is a pyridine derivative with potential applications in the pharmaceutical and agrochemical industries, similar to other N-aryl-amides.[2][3][4] A thorough understanding of its three-dimensional atomic arrangement is crucial for establishing structure-activity relationships (SAR), optimizing formulation, and ensuring regulatory compliance.

This guide will provide a detailed protocol for the crystal structure determination of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide, from synthesis and crystallization to advanced structural analysis.

Synthesis and Crystallization

A plausible synthetic route to N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide involves the acylation of 3-amino-5-chloropyridine with pivaloyl chloride. The general procedure, adapted from the synthesis of a similar compound, is as follows:[5]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 3-amino-5-chloropyridine in a suitable anhydrous solvent such as dichloromethane (DCM).

-

Base Addition: Add an appropriate base, for example, triethylamine, to the solution to act as a proton scavenger.

-

Acylation: Cool the mixture in an ice bath (0 °C) and add pivaloyl chloride dropwise with stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. Common solvents for crystallization of organic molecules include ethanol, methanol, ethyl acetate, and hexane.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is based on the successful structure determination of 2,2-dimethyl-N-(pyridin-3-yl)propanamide and serves as a template for the analysis of the title compound.[5][8]

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector. The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

-

Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using specialized software. The structure is typically solved by direct methods and refined by full-matrix least-squares on F².

Below is a logical workflow for a typical SC-XRD experiment:

Sources

- 1. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-[(2-Chloro-4-pyridinyl)amino]cyclopentan-1-ol | C10H13ClN2O | CID 130646525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2 | CID 388544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Research Portal [ourarchive.otago.ac.nz]

A Senior Application Scientist's Guide to the Solubility of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative with a molecular structure that suggests its potential utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The compound's amide and chloro-pyridine functionalities make it an interesting scaffold for further chemical modifications. In the realm of drug discovery and development, understanding the solubility of such a compound is a critical first step.[1] Solubility dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential drug candidate.[1] A comprehensive grasp of its behavior in various organic solvents is therefore not merely academic but a fundamental prerequisite for its practical application.

This guide provides a framework for approaching the solubility of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. In the absence of extensive published quantitative data for this specific molecule, we will delve into the theoretical principles that govern its solubility, provide a detailed experimental protocol for its determination, and discuss the key factors that influence its dissolution in organic media.

Physicochemical Properties of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O | [Generic Supplier Data] |

| Molecular Weight | 212.68 g/mol | [Generic Supplier Data] |

| Appearance | Solid | [Generic Supplier Data] |

| Structure | ||

| N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide |

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. Let's dissect the structure of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide to anticipate its solubility characteristics.

Key Structural Features and Their Influence on Solubility:

-

Amide Group (-CONH-): The amide functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen and the nitrogen lone pair).[3][4][5][6] This feature generally imparts solubility in polar solvents, particularly those that can participate in hydrogen bonding.[3][6][7]

-

Pyridine Ring: The pyridine ring is a heterocyclic aromatic amine, which is moderately polar. The nitrogen atom in the ring can act as a hydrogen bond acceptor.

-

Chloro Substituent (-Cl): The chloro group is electronegative and contributes to the overall polarity of the molecule.

-

tert-Butyl Group (-C(CH₃)₃): This is a bulky, non-polar alkyl group. Large non-polar portions of a molecule tend to decrease solubility in polar solvents and increase solubility in non-polar solvents.[7][8]

Predicted Solubility Trends:

Based on these features, we can predict the following general solubility trends for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, where the solvent can accept hydrogen bonds and engage in dipole-dipole interactions. Polar protic solvents like methanol and ethanol are also likely to be good solvents due to their ability to hydrogen bond with the amide group.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane.

-

Low to Insoluble: Expected in non-polar solvents like hexane and toluene. The non-polar tert-butyl group may provide some affinity for these solvents, but the polar functionalities will likely dominate, leading to poor overall solubility.

The interplay between the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the molecules (solvation energy) will ultimately determine the solubility.[9][10][11][12][13] For a solid to dissolve, the solvation energy must be sufficient to overcome the lattice energy.[9][10][11][12][13]

Caption: Thermodynamic cycle of dissolution.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a solid in a solvent is the shake-flask method, which allows for the establishment of equilibrium between the solid and the solution.[14]

Objective: To determine the equilibrium solubility of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use magnetic stir bars.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Caption: Experimental workflow for the shake-flask solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide:

-

Temperature: The effect of temperature on solubility depends on the thermodynamics of the dissolution process. For most solids, solubility increases with increasing temperature, as the dissolution is an endothermic process. However, this should be determined experimentally.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarity indices would provide a comprehensive solubility profile.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the starting material to ensure consistency in solubility measurements.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner, typically in a tabular format, to allow for easy comparison between different solvents.

Example Data Table (Hypothetical Values):

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Dichloromethane | 3.1 | 25.8 |

| Ethyl Acetate | 4.4 | 85.3 |

| Acetone | 5.1 | 150.2 |

| Ethanol | 5.2 | 120.6 |

| Methanol | 6.6 | 115.9 |

This data can then be used to guide various processes in a research and development setting:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in solution.

-

Crystallization and Purification: Identifying a suitable solvent or solvent system for recrystallization, where the compound has high solubility at elevated temperatures and low solubility at room temperature.[2][14][15][16]

-

Formulation Development: Choosing excipients and solvent systems for creating stable and bioavailable drug formulations.

Conclusion

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

Klamt, A. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computational Chemistry. Available at: [Link]

-

CD Formulation. (2023). API Physical & Chemical Characterization. Labinsights. Available at: [Link]

-

NETZSCH Analyzing & Testing. API Characterization. Available at: [Link]

-

LibreTexts Chemistry. (2023). 6.6: Lattice Energy and Solubility. Available at: [Link]

-

Aakash Institute. Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy. Available at: [Link]

-

Solubility of Things. (2023). Amides: Structure, Properties, and Reactions. Available at: [Link]

-

LibreTexts Chemistry. (2022). 10.6: Physical Properties of Amides. Available at: [Link]

-

LibreTexts Chemistry. (2020). 3.4: Physical Properties of Amides. Available at: [Link]

-

Science Ready. All You Need to Know About Amines & Amides. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Available at: [Link]

-

Thalladi, V. R. (2010). A beginner's guide to crystallization of organic compounds. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

-

University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

-

Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. aakash.ac.in [aakash.ac.in]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reagents & Solvents [chem.rochester.edu]

Unraveling the Enigma: A Predictive Guide to the Mechanism of Action for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Novel Chemical Entity

In the landscape of drug discovery and development, novel chemical entities (NCEs) present both immense opportunity and significant challenges. N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide is one such molecule. While its synthesis is documented and it is commercially available, its biological activity and mechanism of action (MoA) remain largely uncharacterized in public literature.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for elucidating the MoA of this compound, leveraging a systematic, multi-tiered approach that begins with computational prediction and progresses through rigorous in vitro and in vivo validation. As a Senior Application Scientist, the methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

The core structure, featuring a chloropyridine ring linked to a pivalamide group, provides the initial clues for our investigation.[2] The strategic placement of the chlorine atom and the bulky tert-butyl group will undoubtedly influence its physicochemical properties and potential interactions with biological targets. Our journey will commence with an exploration of the digital realm, using powerful in silico tools to generate our primary hypotheses.

Part 1: In Silico Profiling and Target Hypothesis Generation

The principle of molecular similarity often dictates that structurally related molecules may exhibit similar biological activities.[4] Before embarking on costly and time-consuming wet-lab experiments, a robust in silico assessment is paramount. This initial phase aims to predict potential biological targets and to evaluate the compound's drug-like properties.

Physicochemical Property Analysis

A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a potential therapeutic. Various computational models can predict these characteristics.[5][6]

Table 1: Predicted Physicochemical Properties of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide

| Property | Predicted Value | Significance |

| Molecular Weight | 212.68 g/mol [2] | Adherence to Lipinski's Rule of Five (MW < 500) suggests good oral bioavailability. |

| LogP (octanol/water) | ~2.5 (Predicted) | Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 1 | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 2 | Favorable for oral absorption. |

| Polar Surface Area | ~41 Ų (Predicted) | Suggests good cell membrane permeability. |

Ligand-Based Target Prediction

Leveraging vast databases of known bioactive molecules, we can predict potential targets for our compound based on structural and chemical similarity.[4][7][8] Tools like SwissTargetPrediction and ChEMBL are invaluable resources for this endeavor.[4][7][8][9][10][11][12][13]

Experimental Protocol: In Silico Target Prediction using SwissTargetPrediction

-

Input Compound Structure: Navigate to the SwissTargetPrediction web server.[4][7][10] Input the SMILES string for N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide: CC(C)(C)C(=O)Nc1cncc(Cl)c1.[2]

-

Select Organism: Choose Homo sapiens as the target organism.

-

Initiate Prediction: Submit the structure for analysis. The server will compare the input molecule against a library of known ligands.[14]

-

Analyze Results: The output will be a ranked list of potential protein targets, classified by family (e.g., kinases, GPCRs, enzymes). The probability score for each prediction indicates the likelihood of interaction.

Structure-Based Target Prediction (Reverse Docking)

Should the ligand-based methods yield ambiguous results, or to further refine our hypotheses, reverse docking can be employed. This technique involves docking our compound into the binding sites of a large number of proteins to identify potential targets with high binding affinity.[5][15]

Workflow for Target Hypothesis Generation

Caption: Workflow for the in vitro validation of predicted targets.

Part 3: Delineating the Downstream Signaling Pathway

Once a direct biological target is validated, the focus shifts to understanding the broader cellular consequences of its modulation. This involves investigating the downstream signaling pathways affected by the compound.

Phospho-Proteomic and Western Blot Analysis

For targets like kinases or phosphatases, a logical next step is to examine the phosphorylation state of downstream substrates.

Experimental Protocol: Western Blot for Pathway Analysis

-

Cell Treatment and Lysis: Treat a relevant cell line with the test compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the downstream signaling proteins of interest.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Signaling Pathway Modulation

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for predicting and validating the mechanism of action of N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide. By integrating computational predictions with targeted in vitro experiments, researchers can efficiently generate and confirm hypotheses, paving the way for a deeper understanding of this novel compound's biological function. The journey from an uncharacterized molecule to a well-defined pharmacological agent is complex, but with a logical and self-validating approach, the enigma of its mechanism of action can be unraveled. The subsequent steps would involve more comprehensive profiling, including transcriptomics, proteomics, and eventual progression into in vivo models to assess pharmacokinetics, pharmacodynamics, and efficacy.

References

-

ChEMBL - Wikipedia. Wikipedia. [Link]

-

SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. [Link]

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

-

SwissTargetPrediction - SIB Swiss Institute of Bioinformatics. Expasy. [Link]

-

ChEMBL. European Bioinformatics Institute (EMBL-EBI). [Link]

-

Computational methods revolutionize drug discovery by predicting protein target sites. News-Medical.net. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, Oxford Academic. [Link]

-

SwissTargetPrediction · bio.tools. bio.tools. [Link]

-

A Review of Computational Methods for Predicting Drug Targets. PubMed. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed Central. [Link]

-

ChEMBL - Database Commons. Database Commons. [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. SpringerLink. [Link]

-

ChEMBL - EMBL-EBI. European Bioinformatics Institute (EMBL-EBI). [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

ChEMBL EBI Small Molecules Database. Kaggle. [Link]

-

In silico prediction of chemical mechanism of action via an improved network‐based inference method. PubMed Central. [Link]

-

In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF. ResearchGate. [Link]

-

In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. MDPI. [Link]

-

N-(5-Chloro-pyridin-3-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. CP Lab Safety. [Link]

- EP 2 368 550 B1.

Sources

- 1. CAS 879326-78-0 | N-(5-chloro-pyridin-3-YL)-2,2-dimethyl-propionamide - Synblock [synblock.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-(5-CHLORO-PYRIDIN-3-YL)-2,2-DIMETHYL-PROPIONAMIDE CAS#: 879326-78-0 [m.chemicalbook.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-Silico Modeling Services - Patheon pharma services [patheon.com]

- 7. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 8. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ChEMBL - Wikipedia [en.wikipedia.org]

- 10. SwissTargetPrediction [swisstargetprediction.ch]

- 11. ChEMBL - ChEMBL [ebi.ac.uk]

- 12. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 13. kaggle.com [kaggle.com]

- 14. bio.tools [bio.tools]

- 15. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of N-pyridinyl-amides

Introduction: The Versatility of the N-pyridinyl-amide Scaffold

The N-pyridinyl-amide moiety is a privileged scaffold in modern medicinal chemistry, appearing in a diverse array of biologically active small molecules. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an attractive component for designing potent and selective inhibitors of various protein targets. This guide provides an in-depth exploration of the known and potential biological targets of N-pyridinyl-amides, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed protocols for the identification of novel protein-ligand interactions involving this versatile chemical entity.

Known Biological Targets of N-pyridinyl-amides

The therapeutic landscape of N-pyridinyl-amides is broad, with compounds demonstrating inhibitory activity against key proteins implicated in cancer, inflammation, and infectious diseases. This section will detail the major classes of N-pyridinyl-amide targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway: p38α Kinase

The p38 MAP kinase pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2] The α-isoform of p38 is a key player in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.[1][3]

Mechanism of Action: N-pyridinyl-amides act as potent and selective inhibitors of p38α kinase by competing with ATP for binding to the active site.[4][5] The pyridine nitrogen forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase, a hallmark interaction for many p38 inhibitors.[5] The amide portion of the molecule often serves as a scaffold to position other functionalities that can engage in additional interactions within the ATP-binding pocket, thereby enhancing potency and selectivity.[4] Some N-pyridinyl-amides have been shown to bind to an allosteric site, inducing a conformational change that indirectly competes with ATP binding.

Illustrative Signaling Pathway:

Caption: The p38 MAP kinase signaling cascade and the inhibitory action of N-pyridinyl-amides.

Table 1: Examples of N-pyridinyl-amide based p38α MAP Kinase Inhibitors

| Compound ID | p38α IC50 (nM) | Key Structural Features | Reference |

| SB203580 (prototype) | 50 | Pyridinyl-imidazole core | [1] |

| BIRB 796 | <1 | Diaryl urea with pyridinyl-amide linkage | [3] |

| VX-702 | 16 | Pyridinyl-amide scaffold | [3] |

| SCIO-469 | 10 | Pyridinyl-amide derivative | [3] |

Indoleamine 2,3-dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[6][7][8] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment, leading to localized tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[6][7] This creates an immune-tolerant environment that allows tumors to evade immune surveillance.[7]

Mechanism of Action: N-pyridinyl-amides can be designed to act as potent IDO1 inhibitors. The mechanism of inhibition often involves coordination of a nitrogen atom within the molecule to the heme iron in the active site of IDO1.[9] The amide functionality and the pyridinyl ring can form key hydrogen bond interactions with residues such as Ser167, His346, and Arg343, as well as participate in hydrophobic interactions within the active site pockets.[10] Structure-based drug design has been instrumental in optimizing the potency and pharmacokinetic properties of these inhibitors.[10]

Illustrative Signaling Pathway:

Caption: The role of IDO1 in tumor immune evasion and its inhibition by N-pyridinyl-amides.

Tyrosine Kinases: Bcr-Abl, EGFR, and HER2